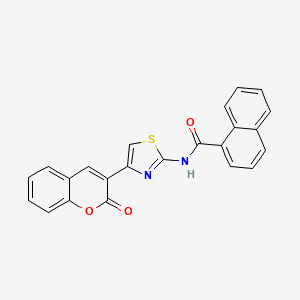

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1-naphthamide" is a derivative of thiazole and naphthamide, which are known for their potential biological activities. The thiazole ring is a common motif in many biologically active compounds, and its incorporation into various molecular frameworks has been a subject of extensive research. The naphthamide moiety is also significant due to its structural resemblance to naphthalene, a system known for its stability and unique chemical properties.

Synthesis Analysis

The synthesis of related thiazole-chromen derivatives has been reported in the literature. For instance, a series of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives were synthesized and evaluated for their anti-HIV activity . Another study reported the synthesis of novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amide derivatives, where the main scaffold was produced through a solvent-free reaction followed by cyclization using thiourea . These methods provide a basis for the synthesis of the compound , which likely involves similar steps of cyclization and amide formation.

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been characterized using various spectroscopic techniques. For example, the 2-arylamino-4-(naphth-2-yl)thiazoles were characterized by FT-IR, 1H NMR, 13C NMR, and mass spectroscopy . The geometry of these molecules was optimized using density functional theory (DFT), and the vibrational spectra analysis provided insights into distinct structural groups . Similarly, the crystal structure of a related compound, 1-(2-thiazolylazo)-6-bromo-2-naphthol, was determined to be orthorhombic, with intramolecular hydrogen bonding observed between the phenolic oxygen atom and the azo nitrogen atom adjacent to the thiazole ring .

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives can be inferred from the study of their molecular orbitals. The charge transfer within the molecule, as indicated by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), suggests potential sites for chemical reactions . The presence of the naphthamide moiety could also influence the reactivity, as seen in the crystal structure of 2-(naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide, where inversion dimers are linked by N—H⋯N hydrogen bonds, and further linked into chains by C—H⋯O hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from the properties of similar compounds. The solubility, melting point, and stability of the compound are likely to be influenced by the presence of the chromen and thiazole rings. The antimicrobial, antifungal, and antimalarial activities of similar compounds suggest that "this compound" may also possess these biological properties . The spectroscopic data from related compounds provide a foundation for predicting the absorption, emission, and NMR properties of the compound .

Scientific Research Applications

Synthetic Protocols and Chemical Properties

- Synthesis of Related Compounds : The synthesis of 6H-benzo[c]chromen-6-ones, which share a structural similarity to the specified compound, involves various synthetic protocols. These include Suzuki coupling reactions, lactonization, and reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), highlighting the complex chemistry and versatility of chromen-3-yl based compounds (Ofentse Mazimba, 2016).

Biological Activities and Medicinal Applications

Anticancer and Medicinal Potential : Naphthalimide compounds, including derivatives, demonstrate broad pharmacological importance. These compounds interact with various biological molecules, showing potential as anticancer agents, antibacterial, antifungal, antiviral, and anti-inflammatory drugs. Some naphthalimide derivatives have entered clinical trials, signifying their therapeutic promise (Huo-Hui Gong et al., 2016).

Therapeutic Applications of Naphthalimide Derivatives : Highlighting the immense pharmacological significance of naphthalimide structures, which act as core scaffolds for various therapeutic agents. The planar ring system facilitates DNA intercalation, influencing cellular events and showing a broad spectrum of applications beyond anticancer activities, including anti-inflammatory and antidepressant effects (A. Kamal et al., 2013).

properties

IUPAC Name |

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N2O3S/c26-21(17-10-5-8-14-6-1-3-9-16(14)17)25-23-24-19(13-29-23)18-12-15-7-2-4-11-20(15)28-22(18)27/h1-13H,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOMBWCQIYIACJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2528050.png)

![2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2528058.png)

![2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2528064.png)

![(E)-methyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2528066.png)

![N-(1-cyanocyclohexyl)-2-({4'-methoxy-5-nitro-[1,1'-biphenyl]-2-yl}oxy)-N-methylacetamide](/img/structure/B2528067.png)

![3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B2528071.png)

![2-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2528073.png)